molecular formula C14H16F2N4O3 B7664141 1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea

1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea

Cat. No.: B7664141
M. Wt: 326.30 g/mol
InChI Key: KLMFJBHGAOYZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic applications in the field of oncology, inflammation, and autoimmune disorders.

Mechanism of Action

1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of CSF1R by this compound leads to the blockade of the CSF1/CSF1R signaling pathway, which is essential for the growth and survival of macrophages and other myeloid cells. This results in the depletion of tumor-associated macrophages and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various preclinical cancer models. It has been demonstrated to inhibit the growth of tumors and metastasis in mouse models of breast cancer, pancreatic cancer, and glioblastoma. This compound has also been shown to have anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea in lab experiments are its selectivity and potency. This compound is a highly selective inhibitor of CSF1R, which makes it an ideal tool for studying the role of CSF1R in various biological processes. This compound is also a potent inhibitor of CSF1R, which allows for the use of lower concentrations of the compound in experiments. The limitations of using this compound in lab experiments are its cost and availability. This compound is a proprietary compound that is not widely available, which makes it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the research and development of 1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea. One direction is to investigate the potential of this compound in combination therapy with other anti-cancer agents. Another direction is to explore the use of this compound in the treatment of other diseases such as Alzheimer's disease and osteoporosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for predicting response to treatment.

Synthesis Methods

The synthesis of 1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea involves a series of chemical reactions that lead to the formation of the final compound. The process involves the use of various reagents, solvents, and catalysts. The detailed synthesis method of this compound is beyond the scope of this paper, but it can be found in scientific literature.

Scientific Research Applications

1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various preclinical cancer models. This compound has also been studied for its anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

1-[2-(2,2-difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O3/c1-3-10-12(8(2)20-23-10)19-14(21)18-9-5-4-6-17-13(9)22-7-11(15)16/h4-6,11H,3,7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMFJBHGAOYZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)NC2=C(N=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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